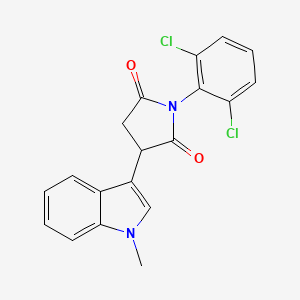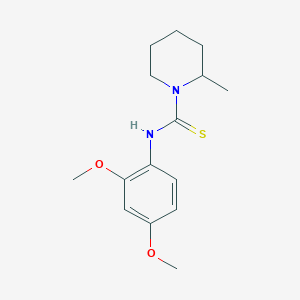
1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDDO-Im has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione exerts its therapeutic effects through multiple mechanisms of action. It activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant and anti-inflammatory responses. 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione induces apoptosis and inhibits cell proliferation by modulating multiple signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways.
Biochemical and Physiological Effects:
1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has also been shown to decrease the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. Additionally, 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound, which allows for easy and consistent production. 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione also has a high purity, which ensures accurate and reproducible results. However, 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione can be unstable in certain conditions, such as at high temperatures or in the presence of light.
Orientations Futures
There are several future directions for research on 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. One direction is to investigate its potential therapeutic properties in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to elucidate its mechanisms of action and to identify its molecular targets.
Applications De Recherche Scientifique
1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has also been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative damage. Additionally, 1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c1-22-10-13(11-5-2-3-8-16(11)22)12-9-17(24)23(19(12)25)18-14(20)6-4-7-15(18)21/h2-8,10,12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMYWQHFKRSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4136306.png)


![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-phenylbenzamide](/img/structure/B4136326.png)
![4-[2-(cyclopentyloxy)phenyl]-6-methyl-N-(3-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136327.png)
![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4136331.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4136351.png)
![ethyl {[4-benzyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4136352.png)
![2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4136359.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]ethanamine hydrochloride](/img/structure/B4136366.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4136374.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136385.png)
![4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4136392.png)
